4-Fluorobenzaldehyde oxime

Catalog No.
S8019060
CAS No.
7304-35-0
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzaldehyde oxime

CAS Number

7304-35-0

Product Name

4-Fluorobenzaldehyde oxime

IUPAC Name

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+

InChI Key

FSKSLWXDUJVTHE-WEVVVXLNSA-N

SMILES

C1=CC(=CC=C1C=NO)F

Canonical SMILES

C1=CC(=CC=C1C=NO)F

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)F

4-Fluorobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol. It is characterized by the presence of a fluorine atom attached to the benzene ring and an oxime functional group (-C=N-OH) derived from 4-fluorobenzaldehyde. This compound exists in two geometric isomers: the (Z)- and (E)-forms, which differ in the arrangement of groups around the double bond in the oxime functional group. The (Z)-isomer is typically more stable due to less steric hindrance .

4-Fluorobenzaldehyde oxime is notable for its applications in organic synthesis, particularly in the formation of complex organic molecules and as a precursor in various

  • Formation of Schiff Bases: It can react with amines to form Schiff bases under acidic or basic conditions, although this reaction can be selective, favoring oxime formation over imine formation under certain conditions .
  • Difluoroalkylation: The compound has been utilized in difluoroalkylation reactions, where it acts as a nucleophile, reacting with difluoroalkylating agents to form substituted oximes .
  • Radiolabeling: In radiochemistry, 4-fluorobenzaldehyde oxime has been used as a synthon for preparing radiolabeled compounds, such as those used in positron emission tomography .

4-Fluorobenzaldehyde oxime exhibits biological activity that can be leveraged in medicinal chemistry. Its derivatives have shown potential as inhibitors for certain enzymes and may possess antimicrobial properties. The specific biological effects depend on the substituents and structural modifications made to the base compound. For instance, some derivatives have been studied for their interaction with proteins and enzymes, indicating a potential role in drug development .

There are several methods for synthesizing 4-fluorobenzaldehyde oxime:

  • Direct Oximation: This method involves treating 4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime directly.
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods where 4-fluorobenzaldehyde is reacted under light irradiation with hydroxylamine in the presence of catalysts, yielding high purity products .
  • Column Chromatography Purification: After synthesis, products are often purified using silica gel column chromatography to isolate the desired isomer of 4-fluorobenzaldehyde oxime .

4-Fluorobenzaldehyde oxime has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Radiopharmaceuticals: Its derivatives are used in imaging techniques due to their ability to form stable complexes with biomolecules.
  • Chemical Probes: In biochemical research, it can act as a probe for studying enzyme mechanisms or protein interactions due to its reactive functional groups .

Interaction studies involving 4-fluorobenzaldehyde oxime have focused on its binding affinity with various biological targets. For example, studies have shown that it can selectively bind to specific amino acids and proteins, influencing their activity. Surface plasmon resonance analysis has confirmed its binding characteristics with certain biomolecules, indicating its potential use in targeted drug delivery systems .

4-Fluorobenzaldehyde oxime shares structural similarities with other aromatic aldehyde oximes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzaldehyde oximeC₇H₇NONo fluorine substituent
4-Chlorobenzaldehyde oximeC₇H₆ClNOChlorine instead of fluorine
3-Fluorobenzaldehyde oximeC₇H₆FNOFluorine at the meta position
2-Fluorobenzaldehyde oximeC₇H₆FNOFluorine at the ortho position

The presence of fluorine in 4-fluorobenzaldehyde oxime enhances its reactivity compared to non-fluorinated analogs, making it a valuable compound for specific synthetic applications and biological interactions.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.043341977 g/mol

Monoisotopic Mass

139.043341977 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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